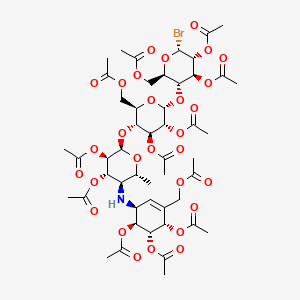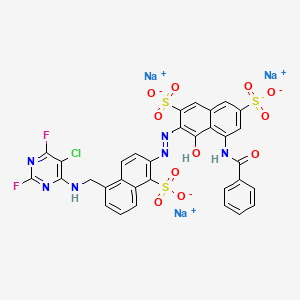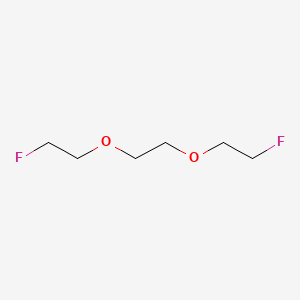
Ethane, 1,2-bis(2-fluoroethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 1,2-bis(2-fluoroethoxy)- is a monofluorinated ether compound with the molecular formula C6H12F2O2. This compound is known for its unique chemical properties, which make it a valuable component in various scientific and industrial applications. Its structure consists of an ethane backbone with two 2-fluoroethoxy groups attached to the 1 and 2 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethane, 1,2-bis(2-fluoroethoxy)- can be synthesized via a one-step substitution method. The process involves using 1,2-bis(2-chloroethoxy)ethane and potassium fluoride as low-cost precursors . The reaction typically occurs under mild conditions, making it suitable for large-scale production.
Industrial Production Methods: The industrial production of Ethane, 1,2-bis(2-fluoroethoxy)- follows the same synthetic route as the laboratory method. The scalability of the process is facilitated by the availability of inexpensive starting materials and the simplicity of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Ethane, 1,2-bis(2-fluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the ethane backbone.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce ethane derivatives with modified functional groups.
Applications De Recherche Scientifique
Ethane, 1,2-bis(2-fluoroethoxy)- has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in biological studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug delivery systems.
Mécanisme D'action
The mechanism by which Ethane, 1,2-bis(2-fluoroethoxy)- exerts its effects involves its interaction with molecular targets and pathways. The monofluoro groups in the compound influence its reactivity and stability. In electrochemical applications, the interaction between lithium ions and the monofluoro groups significantly affects the electrolyte solvation structure, promoting the formation of stable interphases on electrodes .
Comparaison Avec Des Composés Similaires
Ethane, 1,2-bis(2-fluoroethoxy)- can be compared with other similar compounds to highlight its uniqueness:
Bis(2-fluoroethoxy)methane (F2DEM): This compound features monofluorination of the acetal backbone and is known for its high coulombic efficiency and stability in lithium metal batteries.
1,2-Bis(2,2-difluoroethoxy)ethane: This compound has two difluoroethoxy groups, which provide different chemical properties compared to the monofluorinated version.
1,2-Bis(2-chloroethoxy)ethane: The precursor for Ethane, 1,2-bis(2-fluoroethoxy)-, this compound has chloroethoxy groups instead of fluoroethoxy groups, resulting in different reactivity and applications.
Ethane, 1,2-bis(2-fluoroethoxy)- stands out due to its unique combination of stability, reactivity, and versatility in various applications.
Propriétés
Numéro CAS |
63938-33-0 |
|---|---|
Formule moléculaire |
C6H12F2O2 |
Poids moléculaire |
154.15 g/mol |
Nom IUPAC |
1,2-bis(2-fluoroethoxy)ethane |
InChI |
InChI=1S/C6H12F2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 |
Clé InChI |
CQEZINWOTGMJQC-UHFFFAOYSA-N |
SMILES canonique |
C(COCCF)OCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



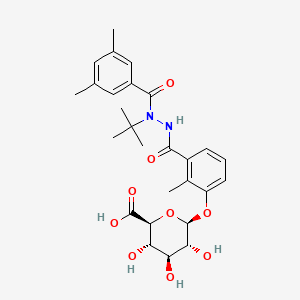
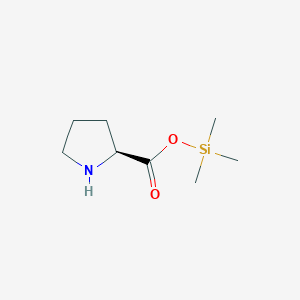
![(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13413703.png)
![(2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B13413705.png)



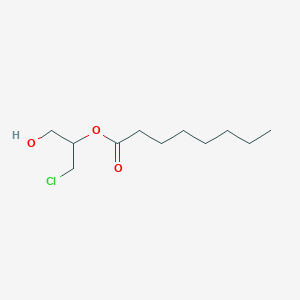


![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)
